Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride
Brand Name: Vulcanchem
CAS No.: 541547-37-9
VCID: VC2659355
InChI: InChI=1S/C5H9F2NO2.ClH/c1-2-10-4(9)5(6,7)3-8;/h2-3,8H2,1H3;1H
SMILES: CCOC(=O)C(CN)(F)F.Cl
Molecular Formula: C5H10ClF2NO2
Molecular Weight: 189.59 g/mol

Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride

CAS No.: 541547-37-9

Cat. No.: VC2659355

Molecular Formula: C5H10ClF2NO2

Molecular Weight: 189.59 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride - 541547-37-9

Specification

CAS No. 541547-37-9
Molecular Formula C5H10ClF2NO2
Molecular Weight 189.59 g/mol
IUPAC Name ethyl 3-amino-2,2-difluoropropanoate;hydrochloride
Standard InChI InChI=1S/C5H9F2NO2.ClH/c1-2-10-4(9)5(6,7)3-8;/h2-3,8H2,1H3;1H
Standard InChI Key NLRVBXSWRFLJRV-UHFFFAOYSA-N
SMILES CCOC(=O)C(CN)(F)F.Cl
Canonical SMILES CCOC(=O)C(CN)(F)F.Cl

Introduction

Chemical Properties

Physical Properties

Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride is typically presented as a crystalline solid with high solubility in polar solvents such as water and ethanol. The hydrochloride salt form ensures improved stability compared to its parent compound.

Data Table: Physical Properties

PropertyValue
Molecular FormulaC5H10ClF2NO2C_5H_{10}ClF_2NO_2
Molecular Weight189.59 g/mol
AppearanceCrystalline solid
SolubilitySoluble in water
StabilityStable under inert atmosphere at 28C2-8^\circ C

Chemical Reactivity

The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the ester carbonyl group, making it highly reactive towards nucleophilic attack. This property is exploited in peptide coupling reactions and other synthetic processes.

Synthesis Methods

General Synthetic Route

The synthesis of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride typically involves the reaction of ethyl 3-amino-2,2-difluoropropanoate with hydrochloric acid to form the hydrochloride salt . The parent compound can be synthesized via nucleophilic substitution reactions using ethyl difluoropropanoate derivatives under acidic conditions.

Reaction Conditions

The reaction often employs trifluoroacetic acid as a catalyst along with hydrogen gas and palladium hydroxide on carbon as reagents . These conditions ensure high yield and purity.

Data Table: Synthetic Parameters

ParameterValue
CatalystTrifluoroacetic acid
ReagentsPalladium hydroxide/carbon
TemperatureAmbient (20°C)
Pressure3100\sim3100 Torr

Purification Techniques

Purity assessment is conducted using Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 19F^{19}F and 1H^{1}H NMR) and mass spectrometry techniques. High-performance liquid chromatography (HPLC) is employed for final purification.

Applications in Medicinal Chemistry

Role as an Intermediate

Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride acts as a versatile intermediate for synthesizing complex organic molecules due to its reactive amino group and difluorinated backbone. It facilitates the formation of amide bonds critical for peptide synthesis.

Pharmaceutical Applications

The compound is instrumental in developing cysteine protease inhibitors—an important class of drugs targeting various diseases including cancer and parasitic infections. Its unique reactivity profile makes it suitable for functionalization in bioactive molecule synthesis.

Hazard CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H318Causes serious eye damage
H335May cause respiratory irritation

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